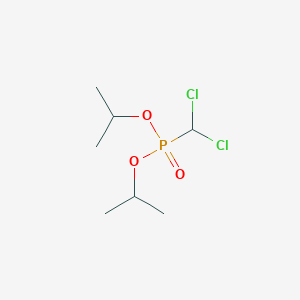
Diisopropyl dichloromethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl dichloromethylphosphonate is an organophosphorus compound characterized by the presence of two isopropyl groups and a dichloromethyl group attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl dichloromethylphosphonate can be synthesized through several methods. One common approach involves the reaction of dichloromethylphosphonic acid with isopropanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the removal of water through azeotropic distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced distillation techniques and catalysts can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl dichloromethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, methylphosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diisopropyl dichloromethylphosphonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diisopropyl dichloromethylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby preventing substrate binding and catalysis. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes like acetylcholinesterase .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but lacks the dichloromethyl group.
Diisopropyl fluorophosphate: Contains a fluorine atom instead of the dichloromethyl group and is known for its use as a nerve agent.
Dimethyl methylphosphonate: Contains methyl groups instead of isopropyl groups
Uniqueness
This structural feature differentiates it from other similar compounds and contributes to its specific properties and uses .
Propiedades
Número CAS |
55696-11-2 |
|---|---|
Fórmula molecular |
C7H15Cl2O3P |
Peso molecular |
249.07 g/mol |
Nombre IUPAC |
2-[dichloromethyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H15Cl2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3 |
Clave InChI |
JEQBSLCMLPOLLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(Cl)Cl)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


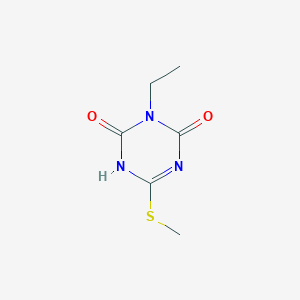
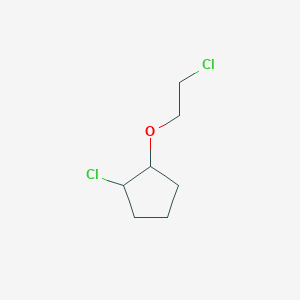
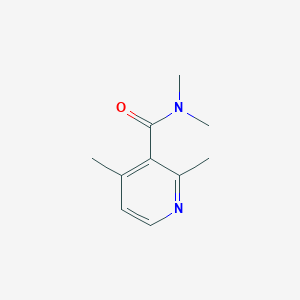
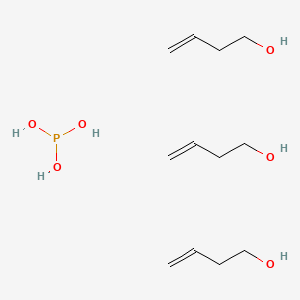
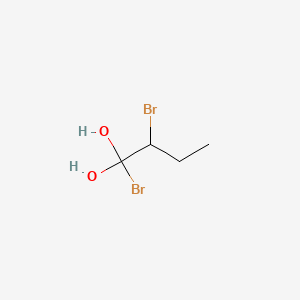
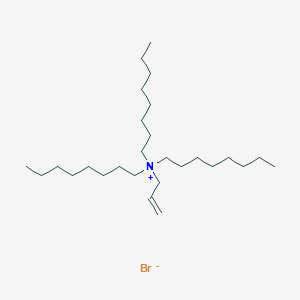
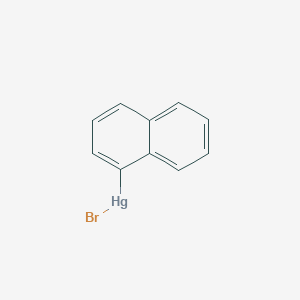
![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![Acetamide, N-[[2-[(2,3-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646771.png)

![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
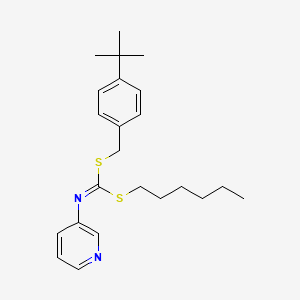
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
